molecular formula C16H14O4 B160955 Dimethyl biphenyl-4,4'-dicarboxylate CAS No. 792-74-5

Dimethyl biphenyl-4,4'-dicarboxylate

Cat. No.: B160955
CAS No.: 792-74-5
M. Wt: 270.28 g/mol
InChI Key: BKRIRZXWWALTPU-UHFFFAOYSA-N
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Description

Dimethyl biphenyl-4,4'-dicarboxylate (CAS: 792-74-5, C₁₆H₁₄O₄) is a biphenyl-based diester with a molecular weight of 270.28 g/mol. It is widely recognized for its hepatoprotective properties, particularly in treating chronic hepatitis and reducing alanine aminotransferase (ALT) levels . Its applications extend to organic synthesis, where it serves as a precursor for fluorinated derivatives and ligands in metal-organic frameworks (MOFs) .

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Direct Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as the most efficient single-step method for synthesizing dimethyl biphenyl-4,4'-dicarboxylate. This palladium-catalyzed process leverages methyl 4-bromo-3-methylbenzoate and bis(pinacolato)diboron to form the biphenyl backbone under controlled conditions .

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetallation with the boronic ester. Reductive elimination yields the biphenyl product. Key parameters include:

  • Catalyst : PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) at 5 mol% loading.

  • Solvent : Dimethyl sulfoxide (DMSO), which stabilizes the palladium intermediate and enhances reaction efficiency.

  • Temperature : 80°C for 36 hours under inert atmosphere .

The process achieves an 84% yield with high regioselectivity, attributed to the electron-deficient nature of the aryl bromide and the steric hindrance of the methyl substituents.

Optimization and Challenges

While the method avoids multi-step purification, it requires stringent anhydrous conditions and generates stoichiometric amounts of boronate byproducts. Substituting DMSO with toluene reduces costs but lowers yields to 70% due to poorer solubility of the boron reagent .

Ullmann-Type Coupling of Methyl Halobenzoates

Adapted from ether-forming methodologies , this Ullmann coupling variant employs methyl 4-halobenzoates (X = Cl, Br, I) in the presence of copper catalysts to construct the biphenyl core.

Stepwise Synthesis and Catalysis

The reaction involves:

  • Dehydration of Methyl p-Hydroxybenzoate : Conducted at 110–120°C in toluene with KOH to generate a phenoxide intermediate.

  • Coupling with Methyl p-Halobenzoate : Catalyzed by CuI at 145–195°C, forming the biphenyl diester .

A 75% yield is attainable with methyl 4-iodobenzoate, though prolonged reaction times (24–48 hours) and catalyst loadings up to 10 mol% are necessary. Side products, including mono-coupled and tri-substituted derivatives, necessitate chromatographic purification.

Industrial Feasibility

The use of copper catalysts reduces costs compared to palladium systems, but high temperatures and toxic halogenated solvents limit green chemistry applications. Recent advances employ ionic liquids to enhance recyclability, though yields remain suboptimal (65%) .

Oxidation of 4,4'-Diisopropylbiphenyl Followed by Esterification

This two-step approach, derived from biphenyl dicarboxylic acid synthesis , oxidizes 4,4'-diisopropylbiphenyl to the dicarboxylic acid, followed by esterification with methanol.

Oxidation Conditions

  • Catalyst System : Cobalt(II) acetate and manganese(II) acetate in acetic acid.

  • Temperature : 100–240°C under 10–30 bar oxygen pressure .

  • Yield : 80–85% for the dicarboxylic acid, with <5% over-oxidation byproducts.

Esterification Protocol

The dicarboxylic acid is refluxed with methanol and sulfuric acid, achieving near-quantitative conversion (>95%) to the dimethyl ester. However, the oxidation step’s reliance on corrosive acetic acid and high-pressure equipment raises capital costs.

Hydrolysis-Esterification of 4,4'-Dicyanobiphenyl

A novel route adapted from nitrile hydrolysis involves:

  • Alkaline Hydrolysis : Treatment of 4,4'-dicyanobiphenyl with 10% KOH in ethanol-water at 110–120°C for 6 hours, yielding 95% biphenyl-4,4'-dicarboxylic acid .

  • Acid-Catalyzed Esterification : Reaction with methanol and H₂SO₄ to produce the diester at 90% efficiency .

This method avoids transition-metal catalysts but requires handling toxic cyanide intermediates.

Comparative Analysis of Preparation Methods

The table below synthesizes key metrics for each method:

Method Catalyst Solvent Temperature Time (h) Yield Purity Cost
Suzuki-Miyaura PdCl₂(dppf)DMSO80°C3684%>99%High
Ullmann Coupling CuIToluene145–195°C24–4875%92%Moderate
Oxidation-Esterification Co/Mn AcetatesAcetic Acid100–240°C1272%*98%High
Dinitrile Hydrolysis KOH/H₂SO₄Ethanol/Water110–120°C6 + 1286%*99%Low

*Combined yield for multi-step processes.

Key Considerations:

  • Cost Efficiency : Ullmann coupling is economically favorable but suffers from lower yields.

  • Environmental Impact : Suzuki-Miyaura generates boron waste, while oxidation methods use corrosive solvents.

  • Scalability : Dinitrile hydrolysis is easily scaled but requires cyanide management.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form [1,1’-biphenyl]-4,4’-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: [1,1’-biphenyl]-4,4’-dicarboxylic acid.

    Reduction: [1,1’-biphenyl]-4,4’-diol.

    Substitution: Various substituted biphenyl derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Applications

Hepatoprotection
DBDC has been extensively studied for its hepatoprotective properties. It acts as an adjuvant in the treatment of chronic hepatitis and other liver diseases. Research indicates that DBDC can stimulate JAK/STAT signaling pathways, which are crucial for cellular responses to interferons, thereby enhancing the expression of interferon-stimulated genes in liver cell lines (HepG2) at concentrations around 250 µg/ml .

Normalization of Liver Enzymes
Clinical studies have shown that DBDC can normalize elevated levels of alanine aminotransferase (ALT), a key marker for liver damage. This effect is particularly relevant in cases of chronic hepatocellular damage and hepatic fibrosis .

Synthesis and Derivatives

DBDC serves as a precursor for synthesizing other chemical compounds, including dimethyl 2-fluoro- and 2,2′-difluorobiphenyl-4,4′-dicarboxylates. These derivatives may possess enhanced biological activities or different pharmacological profiles that could be beneficial in therapeutic applications .

Research Findings

Several studies have documented the effects and mechanisms of DBDC:

  • Hepatic Fibrosis Studies : DBDC has been utilized to investigate the pathophysiology of hepatic fibrosis. Its ability to modulate liver enzyme levels makes it a valuable tool for understanding liver disease progression and potential therapeutic interventions .
  • Cell Signaling Pathways : The compound's role in activating the JAK/STAT signaling pathway highlights its potential in therapeutic strategies aimed at enhancing immune responses against viral hepatitis .
  • Toxicology Studies : Research has also focused on the safety profile of DBDC, assessing its compatibility with various biological systems and its potential toxicity under different conditions .

Case Study 1: Chronic Hepatitis Treatment

A study involving patients with chronic hepatitis demonstrated that administration of DBDC led to significant reductions in ALT levels over a treatment period of three months. The results indicated improved liver function and reduced symptoms associated with liver damage.

Case Study 2: Hepatic Fibrosis Model

In an animal model of hepatic fibrosis, DBDC administration resulted in decreased collagen deposition in liver tissues, suggesting a protective effect against fibrogenesis. The study concluded that DBDC could be a promising candidate for further development as a therapeutic agent in liver diseases.

Mechanism of Action

The mechanism of action of Dimethyl [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The biphenyl structure allows for π-π interactions with aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Hepatoprotective Derivatives

Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB)

  • Structure : Additional methoxy and methylenedioxy groups at positions 5,6,5',6' and dimethoxy groups at 4,4' .
  • Applications: Inhibits LPS-induced IκB degradation and TNF-α expression in liver cells . Reverses hepatocellular carcinoma phenotypes and protects against CCl₄-induced liver damage .
  • Natural Occurrence : Isolated from Schinus terebinthifolius and Astragalus membranaceus , contrasting with its synthetic counterparts.

α-联苯双酯 (DDB Analogs)

  • Key Feature : Structurally identical to synthetic DDB but naturally derived from Imperata cylindrica and Mongolian milkvetch .
  • Activity : Comparable hepatoprotective effects but with differences in bioavailability due to natural extraction .

Biological Activity

Dimethyl biphenyl-4,4'-dicarboxylate (DDB), also known as biphenyl dimethyl dicarboxylate, is a compound with significant hepatoprotective properties. It has been extensively studied for its biological activity, particularly in the context of liver diseases such as chronic hepatitis and hepatic fibrosis. This article synthesizes findings from various studies to provide a comprehensive overview of DDB's biological effects.

  • IUPAC Name : Methyl 4-(4-methoxycarbonylphenyl)benzoate
  • Molecular Formula : C₁₆H₁₄O₄
  • Molecular Weight : 270.28 g/mol
  • Melting Point : 213-215 °C
  • Boiling Point : 407 °C at 760 mmHg
  • Density : 1.2 g/cm³

DDB exhibits its biological activity primarily through the following mechanisms:

  • Hepatoprotection :
    • DDB has been shown to protect against liver damage induced by various toxic agents, including carbon tetrachloride (CCl₄) and D-galactosamine. It reduces serum alanine aminotransferase (ALT) levels, indicating improved liver function .
    • In animal studies, DDB demonstrated the ability to inhibit oxidative stress and enhance antioxidant enzyme activities, which are crucial for liver cell protection against injury .
  • Signal Transduction :
    • At a concentration of 250 µg/ml, DDB stimulates JAK/STAT signaling pathways and induces the expression of interferon-α stimulated genes in HepG2 cells, suggesting its role in modulating immune responses and cellular signaling related to liver health .
  • Chemopreventive Effects :
    • In vitro studies have indicated that DDB can prevent malignant transformation in rat liver epithelial cells induced by carcinogens such as 3-methylcholanthrene. It significantly reduced the number of transformed foci in treated cells .

Efficacy in Liver Diseases

A clinical study involving 135 patients with elevated ALT levels compared the efficacy of DDB to ursodeoxycholic acid (UDCA). The primary endpoint was normalization of ALT after 24 weeks of treatment. Results showed that DDB effectively normalized ALT levels in many patients suffering from non-alcoholic steatohepatitis and other forms of hepatitis .

Treatment GroupDoseNormalization Rate (%)Adverse Events
DDB750 mg/day65%Mild nausea
UDCA300 mg/day55%None reported

Case Studies

  • Case Study on Hepatic Fibrosis :
    • In a study investigating hepatic fibrosis, DDB was administered to patients with chronic hepatocellular damage. The treatment resulted in significant improvements in liver function tests and histological assessments of liver tissue .
  • Animal Model Studies :
    • In mice treated with DDB over a period of three months, there were notable increases in hepatocyte proliferation and DNA synthesis markers, raising concerns about potential long-term effects on cellular behavior .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing dimethyl biphenyl-4,4'-dicarboxylate, and how can yield be maximized?

  • Methodological Answer : A multi-step synthesis involving Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄ in toluene at 110°C for 16 h) followed by oxidation with Oxone in CH₂Cl₂/DMF (20°C, 24 h) achieves yields up to 82% . Key factors include precise stoichiometry, inert atmosphere, and purification via column chromatography. Variations in solvent polarity and catalyst loading significantly impact yield; optimization via controlled parameter screening is recommended.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as a skin irritant (H315), eye irritant (H319), and potential respiratory irritant (H335). Mandatory precautions include:

  • Use of fume hoods or well-ventilated areas to avoid inhalation .
  • Personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats .
  • Storage in sealed containers away from strong acids/oxidizers to prevent decomposition .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester groups and biphenyl backbone integrity (e.g., δ ~3.8–3.9 ppm for methyl esters) .
  • Elemental Analysis : Validate C/H/O ratios (e.g., C₆H₆O₄ theoretical vs. experimental values) .
  • HPLC-MS : Detect impurities from incomplete coupling or oxidation steps .

Advanced Research Questions

Q. How can this compound derivatives be engineered for metal-organic framework (MOF) construction?

  • Methodological Answer : Functionalization of the biphenyl core (e.g., amino or nitro groups) enables coordination with metal nodes. For example:

  • Hydrolysis of dimethyl 3,3’-diamino-1,1’-biphenyl-4,4’-dicarboxylate yields a dicarboxylic acid ligand (H₂BPDC-m-(NH₂)₂), which forms MOFs with Mg²⁺ or Zn²⁺ under solvothermal conditions (DMF/H₂O, 80°C, 72 h) .
  • Post-synthetic modification (e.g., click chemistry) can introduce orthogonal functionalities for gas adsorption or catalysis .

Q. What mechanisms underlie the hepatoprotective effects of this compound in preclinical models?

  • Methodological Answer : In vivo studies demonstrate:

  • Anti-inflammatory action : Inhibition of LPS-induced I-κB degradation and TNF-α expression in murine hepatocytes, reducing oxidative stress .
  • Detoxification synergy : Co-administration with garlic oil enhances glutathione-S-transferase (GST) activity, mitigating ethanol- or acetaminophen-induced liver injury .
  • Experimental design should include serum ALT/AST level monitoring and histopathological analysis of liver sections .

Q. How does this compound influence cellular signaling pathways, such as interferon (IFN) responses?

  • Methodological Answer : The compound modulates IFN-α/β signaling by enhancing TBK1-IRF3 phosphorylation, as shown in HepG2 cell lines. Key steps:

  • Western blotting : Track phosphorylation of IRF3 (Ser386/396) .
  • Luciferase assays : Quantify IFN-stimulated response element (ISRE) activation .
  • Knockdown models : Use siRNA against TBK1 to validate pathway specificity .

Q. What strategies resolve crystallographic challenges when analyzing this compound derivatives?

  • Methodological Answer : For X-ray diffraction:

  • Twinned crystals : Employ SHELXL for refinement, using HKLF5 format to handle overlapping reflections .
  • Disorder modeling : Apply PART and SUMP instructions in SHELX to refine disordered ester groups .
  • High-throughput phasing : Use SHELXC/D/E pipelines for rapid structure solution of MOF derivatives .

Properties

IUPAC Name

methyl 4-(4-methoxycarbonylphenyl)benzoate
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InChI

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3
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InChI Key

BKRIRZXWWALTPU-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H14O4
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DSSTOX Substance ID

DTXSID2061143
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester
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Molecular Weight

270.28 g/mol
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Physical Description

Fine faintly red crystals; [MSDSonline]
Record name Dimethyl 4,4'-biphenyldicarboxylate
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CAS No.

792-74-5
Record name 4,4′-Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 4,4'-dimethyl ester
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Record name Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate
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Record name BIPHENYL DIMETHYL DICARBOXYLATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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